molecular formula C16H15BrF2O B13485599 2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene

2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene

Cat. No.: B13485599
M. Wt: 341.19 g/mol
InChI Key: PSDVLSWKHDUSKG-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and tert-butylphenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can produce a corresponding ketone or aldehyde.

Scientific Research Applications

2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations to yield desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and interactions involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene is unique due to the combination of bromine, fluorine, and tert-butylphenoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H15BrF2O

Molecular Weight

341.19 g/mol

IUPAC Name

2-bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene

InChI

InChI=1S/C16H15BrF2O/c1-16(2,3)10-4-6-11(7-5-10)20-12-8-13(18)15(17)14(19)9-12/h4-9H,1-3H3

InChI Key

PSDVLSWKHDUSKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C(=C2)F)Br)F

Origin of Product

United States

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